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Cat. No.: B1288129 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract
Methyl 4-(2-oxoimidazolidin-1-yl)benzoate, with CAS number 627901-54-6, is a heterocyclic

compound of significant interest in medicinal chemistry. While direct research on this specific

molecule is limited, its core structure, 4-(2-oxoimidazolidin-1-yl)benzoic acid, is a key

pharmacophore in the development of novel anticancer agents. This technical guide provides a

comprehensive overview of the synthesis, physicochemical properties, and potential biological

activity of Methyl 4-(2-oxoimidazolidin-1-yl)benzoate, drawing insights from closely related

and well-studied analogues. The information presented herein is intended to serve as a

valuable resource for researchers engaged in the discovery and development of new

therapeutics, particularly in the field of oncology.

Chemical and Physical Properties
While specific experimental data for Methyl 4-(2-oxoimidazolidin-1-yl)benzoate is not readily

available in the literature, its fundamental properties can be predicted based on its structure.
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Property Value

CAS Number 627901-54-6

Molecular Formula C₁₁H₁₂N₂O₃

Molecular Weight 220.23 g/mol

IUPAC Name methyl 4-(2-oxoimidazolidin-1-yl)benzoate

SMILES COC(=O)c1ccc(cc1)N1CCNC1=O

Predicted LogP 1.3

Predicted Water Solubility 1.89 g/L

Predicted Boiling Point 413.8 °C

Predicted Melting Point 158 °C

Note: Predicted values are computationally derived and should be confirmed by experimental

analysis.

Synthesis
A specific, peer-reviewed synthesis protocol for Methyl 4-(2-oxoimidazolidin-1-yl)benzoate is

not currently published. However, a plausible and efficient synthetic route can be proposed

based on established methods for the N-arylation of imidazolidin-2-one. The following protocol

outlines a potential two-step synthesis starting from commercially available materials.

Experimental Protocol: Proposed Synthesis
Step 1: N-Arylation of Imidazolidin-2-one with Methyl 4-bromobenzoate

This step involves a copper-catalyzed Ullmann condensation, a common method for forming C-

N bonds between aryl halides and amines or amides.

Materials:

Imidazolidin-2-one (1.2 equivalents)
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Methyl 4-bromobenzoate (1.0 equivalent)

Copper(I) iodide (CuI) (0.1 equivalents)

Potassium carbonate (K₂CO₃) (2.0 equivalents)

N,N-Dimethylformamide (DMF) (anhydrous)

Procedure:

To a dry round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add

imidazolidin-2-one, methyl 4-bromobenzoate, CuI, and K₂CO₃.

Add anhydrous DMF to the flask and stir the mixture at 120-140 °C for 12-24 hours.

Monitor the reaction progress by thin-layer chromatography (TLC).

Upon completion, cool the reaction mixture to room temperature and pour it into water.

Extract the aqueous layer with ethyl acetate (3 x volume).

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and

concentrate under reduced pressure.

Purify the crude product by flash column chromatography on silica gel to afford Methyl 4-
(2-oxoimidazolidin-1-yl)benzoate.

Step 2: Characterization

The identity and purity of the synthesized compound should be confirmed using standard

analytical techniques:

¹H NMR and ¹³C NMR: To confirm the chemical structure.

Mass Spectrometry (MS): To verify the molecular weight.

High-Performance Liquid Chromatography (HPLC): To determine the purity.
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Proposed Synthetic Workflow
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Proposed Synthetic Workflow

Biological Activity and Potential Mechanism of
Action
While there is no direct biological data for Methyl 4-(2-oxoimidazolidin-1-yl)benzoate,

extensive research on its structural analogues, particularly phenyl 4-(2-oxo-3-alkylimidazolidin-

1-yl)benzenesulfonates (PAIB-SOs) and phenyl 4-(2-oxoimidazolidin-1-yl)benzenesulfonamides

(PIB-SAs), strongly suggests its potential as an antimitotic agent.[1][2][3]
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These related compounds are prodrugs that are activated by the cytochrome P450 enzyme

CYP1A1, which is often overexpressed in various cancer cells, including breast cancer.[4][5][6]

Proposed Signaling Pathway: CYP1A1-Activated
Antimitotic Prodrug

Uptake: The prodrug, a derivative of the 4-(2-oxoimidazolidin-1-yl)benzoic acid scaffold, is

taken up by cancer cells.

Bioactivation: In cancer cells with high CYP1A1 expression, the prodrug is metabolized.

While the specific activation of Methyl 4-(2-oxoimidazolidin-1-yl)benzoate is unconfirmed,

in the case of PAIB-SOs, this involves N-dealkylation.[6]

Active Metabolite: The bioactivation generates a cytotoxic metabolite.

Microtubule Disruption: The active metabolite acts as a microtubule-destabilizing agent,

binding to the colchicine-binding site on tubulin.[3]

Cell Cycle Arrest: This disruption of microtubule dynamics leads to cell cycle arrest in the

G2/M phase.[1]

Apoptosis: The prolonged cell cycle arrest ultimately induces programmed cell death

(apoptosis) in the cancer cells.
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Proposed Mechanism of Action
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Proposed Mechanism of Action
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Quantitative Data from Related Compounds
The following table summarizes the in vitro antiproliferative activity (IC₅₀ values) of some

representative 4-(3-alkyl-2-oxoimidazolidin-1-yl)-N-phenylbenzenesulfonamides (PAIB-SAs) in

different cell lines. These data highlight the potent and selective anticancer activity of this class

of compounds.[1]

Compound
MCF7 (IC₅₀,
µM)

MDA-MB-231
(IC₅₀, µM)

HaCaT (IC₅₀,
µM)

Selectivity
Ratio
(HaCaT/MCF7)

6 0.28 51 83 182

7 0.54 21 >100 39

13 0.25 93 27 372

CEU-638 (Active

Metabolite)
0.022 0.019 0.038 0.86

MCF7: CYP1A1-expressing breast cancer cell line. MDA-MB-231: Breast cancer cell line with

low CYP1A1 expression. HaCaT: Non-cancerous human keratinocyte cell line.

Future Directions and Conclusion
Methyl 4-(2-oxoimidazolidin-1-yl)benzoate represents a promising, yet underexplored,

molecule in the landscape of anticancer drug discovery. The strong evidence from its closely

related analogues suggests that it may function as a CYP1A1-activated antimitotic prodrug.

Future research should focus on:

Definitive Synthesis and Characterization: Establishing a validated, scalable synthesis for

Methyl 4-(2-oxoimidazolidin-1-yl)benzoate and thoroughly characterizing its

physicochemical properties.

In Vitro Biological Evaluation: Assessing its antiproliferative activity against a panel of cancer

cell lines with varying levels of CYP1A1 expression.
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Mechanism of Action Studies: Confirming its interaction with tubulin, its effect on the cell

cycle, and its activation by CYP1A1.

Structure-Activity Relationship (SAR) Studies: Synthesizing and evaluating a library of

derivatives to optimize potency and selectivity.

In conclusion, the 4-(2-oxoimidazolidin-1-yl)benzoic acid scaffold is a validated starting point for

the development of potent and selective anticancer agents. Methyl 4-(2-oxoimidazolidin-1-
yl)benzoate, as a key derivative, warrants further investigation to unlock its full therapeutic

potential. This guide provides a foundational framework to stimulate and support such research

endeavors.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 9 Tech Support

https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b1288129?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1288129?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

